N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide
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Overview
Description
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced by reacting the benzothiazole derivative with sodium azide and a suitable nitrile, such as 3-bromopropionitrile, under reflux conditions.
Amidation Reaction: The final step involves the amidation of the intermediate product with a suitable amine, such as propanamide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or the tetrazole ring, leading to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced tetrazole derivatives
Substitution: Functionalized benzothiazole derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide may involve interactions with specific molecular targets, such as enzymes or receptors. The fluorine atom and tetrazole ring can enhance binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Tetrazole Derivatives: Compounds with similar tetrazole rings, such as 5-aminotetrazole and 5-phenyltetrazole.
Uniqueness
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide is unique due to the combination of a fluorinated benzothiazole core and a tetrazole ring, which may confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential bioactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H9FN6OS |
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Molecular Weight |
292.29 g/mol |
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)propanamide |
InChI |
InChI=1S/C11H9FN6OS/c12-7-1-2-8-9(5-7)20-11(14-8)15-10(19)3-4-18-6-13-16-17-18/h1-2,5-6H,3-4H2,(H,14,15,19) |
InChI Key |
PPIBPIAQQGXWCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)NC(=O)CCN3C=NN=N3 |
Origin of Product |
United States |
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